Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate
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Overview
Description
Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid with methyl 2-amino-3-methylbutanoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole and pyridine derivatives.
Scientific Research Applications
Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)oxazole-4-carboxylate
- 2-Mercapto-5-(4-pyridyl)-1,3,4-oxadiazole
Uniqueness
Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8/h3-6H,1-2H3 |
InChI Key |
XCGSOINNODZEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)OC |
Origin of Product |
United States |
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